molecular formula C16H23N3O2 B1444354 tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate CAS No. 1251008-17-9

tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate

Cat. No.: B1444354
CAS No.: 1251008-17-9
M. Wt: 289.37 g/mol
InChI Key: RMMACZXNJAIHPP-UHFFFAOYSA-N
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Description

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. The purification of the final product is usually achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4’-piperidine]-1’-carboxylate
  • Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-9-6-16(7-10-19)11-18-12-5-4-8-17-13(12)16/h4-5,8,18H,6-7,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMACZXNJAIHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Reactant of Route 2
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Reactant of Route 3
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Reactant of Route 4
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Reactant of Route 5
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
Reactant of Route 6
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate

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